molecular formula C17H22N4O B14876609 6-(4-isopropylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one

6-(4-isopropylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one

Cat. No.: B14876609
M. Wt: 298.4 g/mol
InChI Key: YOWQZYPLUYAZMX-UHFFFAOYSA-N
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Description

6-(4-isopropylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-isopropylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions using pyrrolidine and suitable leaving groups.

    Attachment of the Isopropylbenzyl Group: The isopropylbenzyl group can be attached via alkylation reactions using isopropylbenzyl halides and appropriate bases.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of dihydrotriazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazine ring, where nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted triazine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(4-isopropylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The triazine ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-methylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one
  • 6-(4-ethylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one
  • 6-(4-tert-butylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one

Uniqueness

The uniqueness of 6-(4-isopropylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one lies in the specific substitution pattern on the triazine ring and the presence of the isopropylbenzyl group. These structural features can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C17H22N4O

Molecular Weight

298.4 g/mol

IUPAC Name

6-[(4-propan-2-ylphenyl)methyl]-3-pyrrolidin-1-yl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C17H22N4O/c1-12(2)14-7-5-13(6-8-14)11-15-16(22)18-17(20-19-15)21-9-3-4-10-21/h5-8,12H,3-4,9-11H2,1-2H3,(H,18,20,22)

InChI Key

YOWQZYPLUYAZMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC2=NN=C(NC2=O)N3CCCC3

Origin of Product

United States

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